molecular formula C20H31N3O2 B6107222 3-(2-isoxazolidinyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide

3-(2-isoxazolidinyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide

Número de catálogo B6107222
Peso molecular: 345.5 g/mol
Clave InChI: JBAPXNDQANUVKD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(2-isoxazolidinyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide is a chemical compound that is commonly referred to as FGIN-1-27. It is a selective antagonist of the dopamine D3 receptor and has been used in scientific research to study the role of this receptor in various physiological and pathological processes.

Mecanismo De Acción

FGIN-1-27 is a selective antagonist of the dopamine D3 receptor. It binds to this receptor and prevents the binding of dopamine, which is a neurotransmitter that is involved in the regulation of various physiological processes. By blocking the dopamine D3 receptor, FGIN-1-27 can modulate the activity of dopamine in the brain and affect various physiological and pathological processes.
Biochemical and Physiological Effects:
FGIN-1-27 has been shown to have various biochemical and physiological effects. It has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and heroin, by blocking the dopamine D3 receptor. FGIN-1-27 has also been shown to improve cognitive function and reduce locomotor activity in animal models. Additionally, FGIN-1-27 has been shown to have potential neuroprotective effects in animal models of Parkinson's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

FGIN-1-27 has several advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of the dopamine D3 receptor, which allows for the study of the specific role of this receptor in various physiological and pathological processes. However, one limitation is that it can only be used in in vitro and in vivo experiments and cannot be used in clinical trials due to its potential toxicity.

Direcciones Futuras

There are several future directions for the study of FGIN-1-27. One direction is to further investigate its potential therapeutic applications in the treatment of drug addiction, schizophrenia, and Parkinson's disease. Another direction is to study its effects on other neurotransmitter systems and their interactions with the dopamine D3 receptor. Additionally, further research is needed to understand the potential toxicity of FGIN-1-27 and its effects on other physiological processes.

Métodos De Síntesis

FGIN-1-27 can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 3-piperidinol with 3-phenylpropyl bromide to form N-(3-phenylpropyl)piperidin-3-ol. This intermediate is then reacted with 2-bromoacetyl isoxazolidine to form 3-(2-isoxazolidinyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide, which is the final product.

Aplicaciones Científicas De Investigación

FGIN-1-27 has been used in scientific research to study the role of the dopamine D3 receptor in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of drug addiction, schizophrenia, and Parkinson's disease. FGIN-1-27 has also been used to study the effects of dopamine D3 receptor antagonists on cognitive function, locomotor activity, and reward-related behavior.

Propiedades

IUPAC Name

3-(1,2-oxazolidin-2-yl)-N-[1-(3-phenylpropyl)piperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c24-20(11-15-23-14-6-16-25-23)21-19-10-5-13-22(17-19)12-4-9-18-7-2-1-3-8-18/h1-3,7-8,19H,4-6,9-17H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAPXNDQANUVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCCC2=CC=CC=C2)NC(=O)CCN3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.